molecular formula C9H5FN2 B3281382 2-Fluoroindolizine-3-carbonitrile CAS No. 733054-10-9

2-Fluoroindolizine-3-carbonitrile

Cat. No. B3281382
M. Wt: 160.15 g/mol
InChI Key: FQCIFQCBBOCHGJ-UHFFFAOYSA-N
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Patent
US08518943B2

Procedure details

LiAlH4 (0.175 g, 4.6 mmol) is added in portions under stirring in argon to a solution of 2-fluoroindolizine-3-carbonitrile x262 [X. Fang, Y.-M. Wu, J. Deng, S.-W. Wang, Tetrahedron 2004, 60, 5487-5493] (0.46 g, 2.9 mmol) in absolute ether (15 ml) for 3 min. The reaction mixture is stirred at room temperature for 30 min, cooled to 0-5° C., and quenched by the addition of a 10% NaOH solution (4 ml). The organic layer is separated, and the aqueous layer is subjected to extraction with ether (3×10 ml). The combined organic extracts are dried over anhydrous Na2SO4. The solvents are removed reduced pressure to give 1-(2-fluoroindolizin-3-yl)methanamine x263 (0.38 g).
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[F:7][C:8]1[CH:9]=[C:10]2[N:15]([C:16]=1[C:17]#[N:18])[CH:14]=[CH:13][CH:12]=[CH:11]2>CCOCC>[F:7][C:8]1[CH:9]=[C:10]2[N:15]([C:16]=1[CH2:17][NH2:18])[CH:14]=[CH:13][CH:12]=[CH:11]2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.175 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
0.46 g
Type
reactant
Smiles
FC=1C=C2C=CC=CN2C1C#N
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
quenched by the addition of a 10% NaOH solution (4 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is subjected to extraction with ether (3×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvents are removed reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C2C=CC=CN2C1CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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